(2-Cyclopropylethyl)(ethyl)amine
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Overview
Description
(2-Cyclopropylethyl)(ethyl)amine is an organic compound with the molecular formula C7H15N. It is a secondary amine characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to an ethylamine moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(ethyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-cyclopropylethyl bromide with ethylamine under basic conditions can yield this compound . Another method involves reductive amination, where a cyclopropyl ketone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylethyl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to primary amines using strong reducing agents.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(2-Cyclopropylethyl)(ethyl)amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropylethyl)(ethyl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In reductive amination reactions, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form imines, which are subsequently reduced to amines .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Cyclopropylethyl)(ethyl)amine is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other cyclopropyl-containing amines. Its combination of a cyclopropyl group with an ethylamine moiety makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-cyclopropyl-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-8-6-5-7-3-4-7/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUBNAJYJSKVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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